2-acetylphenol is a monohydroxyacetophenone that is acetophenone in which one of the hydrogens ortho to the acetyl group has been replaced by a hydroxy group. It has a role as a flavouring agent. It is a monohydroxyacetophenone and a member of phenols.
2'-Hydroxyacetophenone
CAS No.: 125507-95-1
Cat. No.: VC21177238
Molecular Formula: C8H8O2
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 125507-95-1 |
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Molecular Formula | C8H8O2 |
Molecular Weight | 136.15 g/mol |
IUPAC Name | 1-(2-hydroxyphenyl)ethanone |
Standard InChI | InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3 |
Standard InChI Key | JECYUBVRTQDVAT-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=CC=C1O |
Canonical SMILES | CC(=O)C1=CC=CC=C1O |
Boiling Point | 218.0 °C |
Melting Point | 5.0 °C Mp 4-6 ° 4-6°C |
Introduction
Chemical Structure and Properties
2'-Hydroxyacetophenone (CAS No. 118-93-4), also known as 2-acetylphenol or 1-(2-hydroxyphenyl)ethanone, is an aromatic compound belonging to the class of alkyl-phenylketones. Its molecular formula is C₈H₈O₂ with a molecular weight of 136.15 g/mol . The compound features a ketone substituted by one alkyl group and a phenyl group, with a hydroxyl group at the ortho position relative to the acetyl substituent .
Physical Properties
The physical properties of 2'-Hydroxyacetophenone are summarized in the following table:
Chemical Properties
2'-Hydroxyacetophenone exhibits reactivity characteristic of both ketones and phenols. The hydroxyl group at the ortho position can participate in hydrogen bonding with the carbonyl oxygen, affecting its reactivity compared to other acetophenone derivatives. The compound can undergo various reactions including condensation, reduction, oxidation, and substitution reactions .
Synthesis and Preparation Methods
The primary industrial method for synthesizing 2'-Hydroxyacetophenone is through the Fries rearrangement of phenyl acetate using Lewis acids such as aluminum chloride as catalysts . This reaction involves the migration of an acyl group from the oxygen atom to the aromatic ring, predominantly at the ortho position.
The reaction can be represented as:
Phenyl acetate + Lewis acid catalyst → 2'-Hydroxyacetophenone
Other synthetic routes may include:
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Direct acylation of phenol with acetic anhydride
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Oxidation of 2-ethylphenol
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Reduction of appropriate salicyloyl derivatives
Applications and Uses
Flavoring Agent
2'-Hydroxyacetophenone serves as a significant flavoring ingredient in the food industry. It is used as a typical flavor additive for various products, contributing specific flavor profiles:
At specific concentrations, it provides distinct taste characteristics:
Pharmaceutical Applications
The compound has significant value in pharmaceutical research and development:
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Employed in the synthesis of potential anti-mycobacterial agents
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Reacts with benzoyl chloride to generate 2-(2-Amino-3-methoxyphenyl)-4-oxo-4H-benzopyran, which shows promise for treating cancer and other proliferative diseases such as psoriasis and restenosis
Other Industrial Applications
2'-Hydroxyacetophenone has additional applications in chemical synthesis:
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Raw material for preparing Schiff's base al-alkoxide initiators that facilitate controlled polymerization of DL-lactide
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Component in balsamic compounds for fabricating taste-modifying compositions
Subchronic Toxicity
In an inhalation toxicity study, male Sprague-Dawley rats were exposed to a dust concentration of 42 mg/m³ Hydroxyacetophenone (99.7% pure) for 6 hours/day, 5 days/week, over 4 weeks. The no-observed-adverse-effect-concentration (NOAEC) for inhalation toxicity was determined to be 42 mg/m³ .
In a 90-day oral toxicity study following OECD TG 408 guidelines, groups of 20 male and 20 female Sprague-Dawley rats were administered 0, 5, 15, or 45 mg/kg Hydroxyacetophenone (100% pure) in corn oil via gavage .
Sensory Characteristics
Aroma Profile
2'-Hydroxyacetophenone possesses distinctive aromatic properties:
Taste Profile
The compound's taste profile contributes to its value as a flavoring agent:
Chemical Reactivity and Structural Relationships
2'-Hydroxyacetophenone's structure, featuring both phenolic and ketone functional groups, enables it to participate in various chemical reactions of interest to synthetic chemists:
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The hydroxyl group can be derivatized through esterification or etherification
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The ketone group can undergo nucleophilic addition reactions
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The aromatic ring can participate in electrophilic aromatic substitution reactions
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Intramolecular hydrogen bonding between the hydroxyl and carbonyl groups affects its reactivity pattern
This versatile reactivity profile makes it valuable in the synthesis of heterocyclic compounds, particularly those with potential biological activity .
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